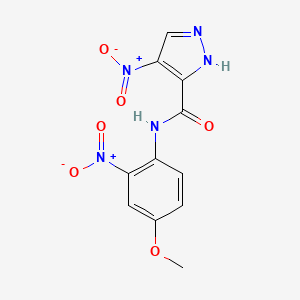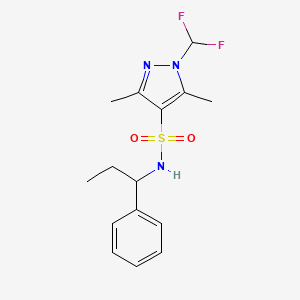![molecular formula C17H22Cl2N4O3S B10941909 2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B10941909.png)
2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, diethylamino, sulfonyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, including the introduction of chloro, diethylamino, sulfonyl, and pyrazolyl groups onto a benzamide scaffold. Common synthetic routes may include:
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzamide ring.
Sulfonylation: Addition of a sulfonyl group, often using sulfonyl chlorides under basic conditions.
Amination: Incorporation of the diethylamino group through nucleophilic substitution reactions.
Pyrazolyl Substitution: Attachment of the pyrazolyl group via coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure by replacing specific groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonyl chlorides, and amines are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Shares the benzamide core and chloro groups but lacks the diethylamino and pyrazolyl substitutions.
N-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dichlorobenzamide: Similar structure but without the sulfonyl and diethylamino groups.
Uniqueness
2,4-DICHLORO-5-[(DIETHYLAMINO)SULFONYL]-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in diverse research fields.
Properties
Molecular Formula |
C17H22Cl2N4O3S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2,4-dichloro-5-(diethylsulfamoyl)-N-[(1-ethylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C17H22Cl2N4O3S/c1-4-22-8-7-12(21-22)11-20-17(24)13-9-16(15(19)10-14(13)18)27(25,26)23(5-2)6-3/h7-10H,4-6,11H2,1-3H3,(H,20,24) |
InChI Key |
CRCALQMCODTVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10941834.png)

![(3aR,7aS)-2-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10941842.png)
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one](/img/structure/B10941848.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941856.png)
![ethyl 2-{[({(4E)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10941862.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B10941863.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941865.png)

![6-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10941871.png)
![1-ethyl-N-[4-(1H-indol-1-yl)phenyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941884.png)
![methyl 2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10941890.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B10941894.png)
![N-benzyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B10941896.png)
